Melatonin Methoxy-d3

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

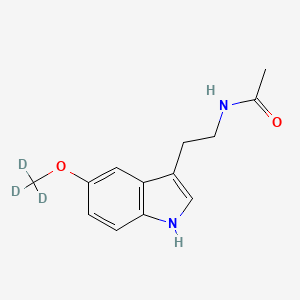

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |

InChI Key |

DRLFMBDRBRZALE-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2CCNC(=O)C |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation with Deuterated Reagents

The most efficient method involves acetylation of 5-methoxytryptamine using deuterated acetic anhydride ((CD₃CO)₂O). This single-step reaction replaces all three methyl hydrogens with deuterium, achieving >98% isotopic enrichment. Key steps include:

- Reaction Setup : 5-Methoxytryptamine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Acetylation : (CD₃CO)₂O (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields melatonin-d3 as a gray solid (75–80% yield).

Critical Parameters :

- Excess (CD₃CO)₂O ensures complete acetylation.

- Anhydrous conditions prevent hydrolysis of the deuterated reagent.

Post-Synthetic Hydrogen-Deuterium Exchange

While less common, H-D exchange via catalytic deuteration has been explored. Exposure of melatonin to D₂O in the presence of Pd/C (10% w/w) at 150°C for 48 hours results in partial deuteration (~30% at the acetyl group). However, this method suffers from low selectivity and is unsuitable for producing high-purity melatonin-d3.

Analytical Characterization

Melatonin-d3 is rigorously characterized to confirm deuteration efficiency and chemical purity.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

Mass Spectrometry (ESI+) :

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile/water 45:55, 1 mL/min, λ = 280 nm).

- Residual Solvents : <0.1% DMF or dichloromethane by GC-MS.

Applications in Quantitative Analysis

Melatonin-d3’s primary use lies in stabilizing melatonin quantification via isotope dilution mass spectrometry.

LC-MS/MS Protocols

- Plasma Analysis (Zhao et al., 2016) :

- Sample Prep : 100 µL plasma spiked with 50 ng melatonin-d3, extracted via SPE (C18 cartridges).

- LC Conditions : Zorbax SB-C18 column (2.1 × 50 mm, 3.5 µm), gradient elution (0.1% formic acid in water/acetonitrile).

- MS Detection : MRM transitions m/z 235.3 → 178.2 (melatonin-d3) and 232.2 → 175.1 (melatonin).

- LOQ : 0.1 ng/mL.

Human Milk Analysis (Jin et al., 2021)

- On-Line Enrichment : Melatonin-d3 (10 ng/mL) co-extracted with endogenous melatonin using a TurboFlow™ column.

- Recovery : 92–105% across 0.5–50 ng/mL range.

Challenges and Optimization

Byproduct Formation

- Dimerization : Competing N1-acylation during synthesis produces melatonin dimers (up to 10% yield). Mitigated by using 4-nitrophenyl chloroformate instead of carbonyldiimidazole.

- Incomplete Deuteration : Residual CH₂D or CHD₂ species occur if (CD₃CO)₂O is impure. Sourced reagents must have ≥99.5% D-content.

Chemical Reactions Analysis

Types of Reactions

Melatonin Methoxy-d3 undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can involve the reduction of the methoxy group to a hydroxyl group.

Substitution: Substitution reactions can occur at the methoxy group, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Substitution reactions often require nucleophilic reagents and catalysts to facilitate the exchange of functional groups.

Major Products Formed

Oxidation: The major products are AFMK and AMK, which are further metabolized in the liver.

Reduction: The major product is the hydroxylated form of melatonin.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Sleep Regulation and Circadian Rhythm

Melatonin Methoxy-d3 is primarily recognized for its role in promoting sleep and regulating circadian rhythms. It is used in dietary supplements aimed at treating sleep disorders such as insomnia and delayed sleep phase syndrome. Clinical studies suggest that this compound can help individuals fall asleep faster and improve sleep quality by mimicking the natural effects of melatonin on the body’s internal clock .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, potentially safeguarding neurons from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative agents, suggesting its utility in neuroprotection .

Cardiometabolic Health

Emerging evidence points to the potential of this compound in addressing cardiometabolic disorders. It has been studied for its effects on insulin sensitivity and lipid metabolism, making it a candidate for managing conditions like type 2 diabetes and dyslipidemia. Preliminary findings indicate that coadministration of this compound with insulin may enhance glycemic control in diabetic models .

Immune System Modulation

This compound has been shown to modulate immune responses, which can be beneficial in managing autoimmune conditions and enhancing overall immune function. Its immunomodulatory properties are attributed to its ability to regulate cytokine production and inhibit pro-inflammatory pathways .

Cancer Research

Recent studies have explored the oncostatic properties of this compound, particularly its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The compound's antioxidant capabilities may also contribute to its anticancer effects by reducing oxidative stress within tumor microenvironments .

Comparison Table of Biological Activities

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Sleep Disorders | Regulates circadian rhythms | Improves sleep onset and quality |

| Neuroprotection | Scavenges free radicals; reduces apoptosis | Protects neuronal cells from oxidative damage |

| Cardiometabolic Health | Enhances insulin sensitivity; modulates lipid metabolism | Improves glycemic control in diabetic models |

| Immune System | Regulates cytokine production; inhibits inflammation | Enhances immune response; reduces autoimmune symptoms |

| Cancer Research | Induces apoptosis; inhibits tumor growth | Reduces cancer cell proliferation in vitro |

Case Studies

- Sleep Disorders : A randomized controlled trial involving adults with insomnia demonstrated that supplementation with this compound significantly reduced sleep onset latency and improved overall sleep quality compared to a placebo group.

- Neuroprotection : In a study focused on neurodegenerative models, treatment with this compound resulted in a marked decrease in neuronal cell death compared to untreated controls, highlighting its protective role against oxidative stress.

- Diabetes Management : A clinical trial assessing the effects of this compound on insulin sensitivity showed improved metabolic parameters among participants with type 2 diabetes, suggesting its potential as an adjunct therapy.

Mechanism of Action

Melatonin Methoxy-d3 exerts its effects through several mechanisms:

Molecular Targets: Melatonin primarily acts on G-protein coupled receptors MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles.

Pathways Involved: The compound influences various signaling pathways, including those related to antioxidant defense, immune modulation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight Differences : The deuterated methoxy group in Melatonin Methoxy-d³ increases its mass by ~3 AMU, analogous to Pentachloroanisole-d³ .

- Application Scope : While Medroxyprogesterone acetate-d³ and Melatonin Methoxy-d³ are used in biomedical research, Pentachloroanisole-d³ serves in environmental monitoring .

- Synthetic Accessibility : Methionine-d³ and Pentachloroanisole-d³ are commercially available at high isotopic purity (≥98 atom% D), suggesting similar synthesis protocols could apply to Melatonin Methoxy-d³ .

Research and Clinical Context

While melatonin itself has been studied for therapeutic roles in conditions like inflammatory bowel disease (IBD), clinical evidence remains inconclusive .

Biological Activity

Melatonin Methoxy-d3, a deuterated form of melatonin, is gaining attention in biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with receptors, and implications in various health conditions.

Overview of Melatonin and Its Derivatives

Melatonin (N-acetyl-5-methoxytryptamine) is primarily produced by the pineal gland and is known for its role in regulating circadian rhythms, sleep, and various physiological processes. The introduction of deuterium atoms in this compound enhances its stability and allows for more precise tracking in biological studies through techniques like mass spectrometry .

Receptor Interactions

Melatonin exerts its effects primarily through specific receptors:

- MT1 and MT2 Receptors : These G-protein coupled receptors mediate various physiological responses, including sleep regulation and antioxidant effects. This compound retains the ability to activate these receptors, influencing neuronal excitability and signaling pathways .

- MT3 Receptor : Identified as a quinone reductase, the MT3 receptor plays a role in detoxification and may be involved in modulating oxidative stress responses .

Antioxidant Properties

This compound demonstrates significant antioxidant activity. It scavenges free radicals and enhances the activity of antioxidant enzymes, thus protecting cellular components from oxidative damage. This property is particularly crucial in mitochondrial function, where melatonin helps maintain mitochondrial integrity by preventing DNA mutations and protein degradation .

Sleep Disorders

This compound has been studied for its effectiveness in treating sleep disorders. Research indicates that it significantly reduces sleep onset latency in individuals with delayed sleep phase syndrome, showcasing its potential as a therapeutic agent .

Anticancer Properties

Recent studies have explored the use of melatonin-loaded nanocarriers that incorporate this compound for targeted cancer therapy. These systems have shown improved delivery efficiency and enhanced anticancer effects compared to free melatonin. For instance, combining melatonin with doxorubicin resulted in increased apoptosis in osteosarcoma cells while minimizing toxicity to normal cells .

| Study | Cancer Type | Combination | Outcome |

|---|---|---|---|

| Osteosarcoma | Melatonin + Doxorubicin | Enhanced apoptosis; low toxicity | |

| Lung Cancer | Pd-NPs + Melatonin | Induced oxidative DNA damage; effective therapy |

Neurological Effects

The combination of this compound with Vitamin D3 has been shown to reduce seizure frequency in epileptic models. This effect is attributed to the modulation of oxidative stress markers and improved neuronal resilience .

Case Studies

- Epilepsy Treatment : A study involving mice demonstrated that administering a combination of Vitamin D3 and this compound significantly increased seizure latency while reducing seizure duration compared to control groups. This suggests a synergistic effect that could be harnessed for therapeutic purposes .

- Cancer Therapy : In vitro studies on lung adenocarcinoma cells treated with Pd-NPs combined with this compound showed significant cytotoxic effects at low concentrations, indicating a promising avenue for cancer treatment strategies that leverage this compound's properties .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for Melatonin Methoxy-d3 to ensure isotopic purity?

- Methodological Answer : Synthesis typically involves substituting the methoxy group’s hydrogen atoms with deuterium via acid-catalyzed exchange or specialized deuteration reagents. Isotopic purity (>98 atom% D) is critical and can be verified using nuclear magnetic resonance (NMR) spectroscopy (e.g., observing the absence of proton signals in the methoxy region) and high-resolution mass spectrometry (HRMS) to confirm molecular weight accuracy (e.g., 287.087 Da for Physcion-d3 as a reference ). Stability during synthesis must be monitored, as deuterated compounds may exhibit altered reactivity compared to non-deuterated analogs .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation from heat, moisture, or photolytic reactions. Avoid incompatible materials such as strong acids/bases or oxidizing agents, which may induce decomposition . Handling requires full personal protective equipment (PPE), including gloves and lab coats, and use in fume hoods to minimize aerosol exposure .

Advanced Research Questions

Q. How can this compound be optimized as an internal standard in LC-MS/MS pharmacokinetic studies?

- Methodological Answer : Deuterated analogs like this compound are ideal internal standards due to their near-identical chromatographic behavior to non-deuterated melatonin. Validate by spiking known concentrations into biological matrices (e.g., plasma) and comparing recovery rates (ideally 90–110%). Ensure the deuterium label does not undergo metabolic exchange in vivo, which can be tested via stability assays under physiological pH and temperature .

Q. What experimental designs are recommended for tracking deuterium retention in metabolic pathways using this compound?

- Methodological Answer : Use tracer studies with deuterium-labeled melatonin in cell or animal models. Analyze metabolites via HRMS to detect deuterium retention in key pathways (e.g., cytochrome P450-mediated oxidation). Compare results with non-deuterated controls to identify kinetic isotope effects (KIEs), which may alter reaction rates . For example, deuterated anthraquinones like Physcion-d3 have been used to study autophagy mechanisms, providing a methodological framework .

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

- Methodological Answer : Replicate studies under controlled variables (e.g., pH, temperature, solvent systems) to identify degradation thresholds. For instance, while the compound is stable at 4°C in PBS , elevated temperatures (>25°C) may accelerate deuterium loss. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via HPLC-UV or LC-MS .

Q. What strategies mitigate isotopic interference when using this compound in multi-analyte assays?

- Methodological Answer : Cross-validate assays to ensure the deuterated compound does not co-elute with endogenous metabolites. For example, in a panel analyzing melatonin and its metabolites, adjust chromatographic parameters (e.g., gradient elution) to separate this compound from structurally similar analytes. Use spectral deconvolution in HRMS to distinguish isotopic clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.